molecular formula C8H10BF3KN3O B13476121 Potassium trifluoro(2-morpholinopyrimidin-5-yl)borate

Potassium trifluoro(2-morpholinopyrimidin-5-yl)borate

Cat. No.: B13476121
M. Wt: 271.09 g/mol
InChI Key: URAMMLMPJRASBC-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide typically involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and potassium trifluoroborate as the boron source . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group into a borane or borohydride.

    Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, the presence of the morpholine and pyrimidine groups allows for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrimidine ring enhances its stability and allows for selective interactions with biological targets, making it more versatile compared to other similar compounds.

Properties

Molecular Formula

C8H10BF3KN3O

Molecular Weight

271.09 g/mol

IUPAC Name

potassium;trifluoro-(2-morpholin-4-ylpyrimidin-5-yl)boranuide

InChI

InChI=1S/C8H10BF3N3O.K/c10-9(11,12)7-5-13-8(14-6-7)15-1-3-16-4-2-15;/h5-6H,1-4H2;/q-1;+1

InChI Key

URAMMLMPJRASBC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(N=C1)N2CCOCC2)(F)(F)F.[K+]

Origin of Product

United States

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